molecular formula C21H23F4N3O3 B8545855 (S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

(S)-1-Cyclopropyl-7-(3-((ethylamino)methyl)pyrrolidin-1-yl)-6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B8545855
M. Wt: 441.4 g/mol
InChI Key: YNUWDZOIKHYORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04780468

Procedure details

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.20 g, 0.61 mmol) 3-((N-ethylamino)methyl)pyrrolidine (0.20 g, 1.6 mmol) and NEt3 (0.20 g, 2 mmol) were refluxed with stirring under N2 in CH3CN (2 mL) for 2 hours. When the reaction mixture had cooled to 20° the yellow solid was collected by vacuum filtration, washed with water (5 mL) and ether (5 mL), and then dried at 110°/0.2 mm to give 1-cyclopropyl-7-(3-((N-ethylamino)methyl)pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid (0.26 g, 97%) as a light yellow solid; mp 239°-241° C. C21H23N3O3F4 requires C, 57.14; H, 5.22; N, 9.52; F, 17.23%. Found, C, 56.77; H, 4.98; N, 9.34; F, 16.95%. Nmr (TFA) δ 9.37 (1H, s, H2), 8.09 (1H, d, J=13.8 Hz, H5), 7.2-7.5 (2H, br s, NH+2), 4.45-4.55 (1H, m, H1 pyrrolidinyl), 4.1-4.4 (2H, m, H5 pyrrolidinyl), 3.9-4.1 (2H, m, H1 cyclopropyl+pyrrolidinyl), 3.3-3.65 (4H, m, CH2s ethylaminomethyl), 2.9-3.1 (1H, m, H3 pyrrolidinyl), 2.5-2.65 (1H, m, H4 pyrrolidinyl), 1.9-2.1 (1H, m, H4 pyrrolidinyl), 1.5-1.8 (5H, m and t, J=7.1 Hz, cyclopropyl and CH3), 0.95-1.4 (2H, m, cyclopropyls). Ir (KBr) 1629, 1456, 1360 cm-1. MS 442 (4, M H⊕), 441 (4, M⊕).
Name
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:19])=[C:11](F)[C:12]=3[C:14]([F:17])([F:16])[F:15])[C:7](=[O:20])[C:6]([C:21]([OH:23])=[O:22])=[CH:5]2)[CH2:3][CH2:2]1.CC[N:26]([CH2:29][CH3:30])[CH2:27][CH3:28]>CC#N>[CH:1]1([N:4]2[C:13]3[C:8](=[CH:9][C:10]([F:19])=[C:11]([N:4]4[CH2:1][CH2:2][CH:30]([CH2:29][NH:26][CH2:27][CH3:28])[CH2:5]4)[C:12]=3[C:14]([F:15])([F:16])[F:17])[C:7](=[O:20])[C:6]([C:21]([OH:23])=[O:22])=[CH:5]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-8-(trifluoromethyl)-3-quinolinecarboxylic acid
Quantity
0.2 g
Type
reactant
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)C(F)(F)F)F)F)=O)C(=O)O
Name
Quantity
0.2 g
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
When the reaction mixture had cooled to 20° the yellow solid
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
washed with water (5 mL) and ether (5 mL)
CUSTOM
Type
CUSTOM
Details
dried at 110°/0.2 mm

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)C(F)(F)F)N1CC(CC1)CNCC)F)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.26 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 193.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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